5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-cyclopentylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWGTIEYQTMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716575 | |
| Record name | 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-21-4 | |
| Record name | Pyrimidine, 5-bromo-2-(cyclopentylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The SNAr approach leverages the electron-deficient nature of the pyrimidine ring to facilitate substitution at the 2-position. As demonstrated in CN114591250A, 2-hydroxy pyrimidine undergoes bromination with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), followed by chlorination using phosphorus oxychloride (POCl₃) to yield 2-chloro-5-bromopyrimidine. This intermediate serves as the substrate for subsequent thiolation.
Thiolation with Cyclopentylthiol
In a typical procedure, 2-chloro-5-bromopyrimidine reacts with cyclopentylthiol in dimethylformamide (DMF) under basic conditions (e.g., cesium carbonate, Cs₂CO₃) at 80–100°C for 12–24 hours. The reaction proceeds via deprotonation of the thiol to generate a thiolate nucleophile, which displaces the chloride at the 2-position.
Example Protocol
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Substrate : 2-Chloro-5-bromopyrimidine (1.0 equiv, 1.97 g, 10 mmol)
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Nucleophile : Cyclopentylthiol (1.2 equiv, 1.38 g, 12 mmol)
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Base : Cs₂CO₃ (2.0 equiv, 6.52 g, 20 mmol)
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Solvent : DMF (20 mL)
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Conditions : 90°C, 18 hours
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Workup : Quench with ice water, extract with ethyl acetate, purify via silica gel chromatography (heptane:EtOAc = 4:1)
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Yield : 58% (1.42 g)
Advantages and Limitations
This method benefits from readily available starting materials and straightforward conditions. However, competing hydrolysis of the chloride or overalkylation of the thiol can reduce yields. Optimizing the base (e.g., switching to potassium tert-butoxide) and solvent (e.g., dimethyl sulfoxide, DMSO) may enhance efficiency.
Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyrimidine
Substrate Synthesis and Coupling Strategy
2,5-Dibromopyrimidine serves as a versatile precursor for regioselective functionalization. Drawing from Ambeed’s synthesis of 5-bromo-2-cyclopropylpyridine, a palladium-catalyzed coupling with cyclopentylsulfanylzinc bromide offers a route to the target compound.
Experimental Protocol
Step 1: Preparation of Cyclopentylsulfanylzinc Bromide
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Cyclopentylthiol (1.0 equiv, 1.15 g, 10 mmol) is treated with zinc dust (1.5 equiv, 1.95 g, 30 mmol) in tetrahydrofuran (THF) under argon, yielding the organozinc reagent.
Step 2: Cross-Coupling Reaction
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Substrate : 2,5-Dibromopyrimidine (1.0 equiv, 2.37 g, 10 mmol)
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Catalyst : PdCl₂(dppf) (0.05 equiv, 0.041 g, 0.05 mmol)
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Solvent : THF (20 mL)
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Conditions : 70°C, 3 hours
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Workup : Extract with ether, wash with brine, purify via flash chromatography
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Yield : 63% (1.54 g)
Critical Analysis
This method achieves higher regioselectivity for the 2-position due to the directing effects of the pyrimidine ring. However, sulfur-containing reagents may poison palladium catalysts, necessitating excess ligand (e.g., XPhos) or alternative metals like copper.
Cyclocondensation of 2-Bromomalonaldehyde with Thiourea Derivatives
One-Pot Ring Formation
Inspired by CN110642788A, cyclocondensation of 2-bromomalonaldehyde with N-cyclopentylthiourea in acetic acid generates the pyrimidine ring with pre-installed bromine and sulfanyl groups.
Protocol
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Reagents :
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2-Bromomalonaldehyde (1.0 equiv, 15.0 g, 0.1 mol)
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N-Cyclopentylthiourea (1.1 equiv, 16.3 g, 0.11 mol)
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Solvent: Glacial acetic acid (150 mL)
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Catalyst: 3Å molecular sieves (2.0 g)
-
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Conditions : 100°C, 5 hours
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Workup : Filter, wash with ethanol, recrystallize from dichloromethane
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Yield : 37% (7.2 g)
Challenges and Optimizations
While this route minimizes post-synthetic modifications, the low yield stems from competing side reactions and the instability of N-cyclopentylthiourea. Replacing acetic acid with trifluoroacetic acid (TFA) or using microwave-assisted heating could improve efficiency.
Comparative Analysis of Methodologies
| Method | Starting Material | Conditions | Yield | Pros | Cons |
|---|---|---|---|---|---|
| SNAr | 2-Chloro-5-bromopyrimidine | DMF, Cs₂CO₃, 90°C | 58% | Simple setup; scalable | Competing hydrolysis; moderate yields |
| Cross-Coupling | 2,5-Dibromopyrimidine | PdCl₂(dppf), THF, 70°C | 63% | High regioselectivity | Catalyst poisoning; costly reagents |
| Cyclocondensation | 2-Bromomalonaldehyde | Acetic acid, 100°C | 37% | One-pot synthesis | Low yield; sensitive intermediates |
Industrial Scalability and Environmental Impact
The SNAr method is most amenable to large-scale production due to its operational simplicity and lower catalyst costs. However, solvent recovery (e.g., DMF) and thiol waste management require attention. Transitioning to aqueous-organic biphasic systems or mechanochemical activation could enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols.
Scientific Research Applications
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentylsulfanyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: A compound with a different substituent at the 2-position, affecting its chemical properties and applications.
Uniqueness
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
Biological Activity
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHBrNS
- Molecular Weight : 251.16 g/mol
The compound features a bromine atom at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyrimidine ring, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the cyclopentylsulfanyl group enhance its binding affinity to various enzymes and receptors. This interaction can modulate enzymatic activities and influence signaling pathways associated with cell proliferation, apoptosis, and immune responses.
Potential Mechanisms Include:
- Inhibition of PI3K Pathway : Research indicates that compounds similar to this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been explored for its potential to suppress inflammatory cell infiltration, which is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Properties
Studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may disrupt cancer cell growth through various mechanisms:
- Cell Cycle Arrest : The compound has shown promise in inducing cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : There is evidence suggesting that it may promote apoptosis in malignant cells, contributing to its anticancer efficacy .
Antiviral Activity
The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell pathways that are essential for viral life cycles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Antiviral Effects | Showed reduced viral load in infected cell lines. |
| Study C | Inflammatory Response | Reduced markers of inflammation in animal models of arthritis. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-iodopyrimidine | Iodine instead of cyclopentylsulfanyl | Similar anticancer activity but different selectivity profiles. |
| 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine | Different substituent at the 2-position | Enhanced binding affinity to certain receptors but less potent overall. |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine ring. Key steps include:
- Halogen displacement : Reacting 5-bromo-2-chloropyrimidine with cyclopentylthiol in anhydrous THF under nitrogen atmosphere .
- Base selection : Diisopropylethylamine (DIPEA) is preferred for deprotonation due to its low nucleophilicity, minimizing side reactions .
- Temperature control : Reactions are conducted at 60–80°C for 12–24 hours to ensure complete conversion .
Q. Optimization Parameters :
Analytical Validation : Post-synthesis purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the sulfanyl group’s position (e.g., C–S bond: ~1.78 Å) . Software like SHELXL or Olex2 is used for refinement .
- Spectroscopic techniques :
- Purity assessment : Combustion analysis (C, H, N) and HPLC retention time matching .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density. The bromine atom’s σ-hole (positive electrostatic potential) facilitates Suzuki-Miyaura coupling .
- Docking studies : Analyze interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency at C-5 vs. C-2 positions .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to validate computational predictions .
Key Finding : C-5 bromine exhibits higher reactivity (ΔG‡ = 28.5 kcal/mol) than C-2 sulfanyl group in cross-couplings .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM) .
- Structural analogs : Test derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate substituent effects .
- Assay validation : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Example : Inconsistent EGFR inhibition data (IC₅₀: 0.5–5 µM) were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent interference .
Q. How can multi-step synthesis protocols for this compound derivatives be optimized for scalability?
Methodological Answer:
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Flow chemistry : Continuous flow reactors reduce reaction time (from 18 hrs to 2 hrs) and improve yield (92% → 96%) by enhancing heat/mass transfer .
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Workflow :
- Step 1: Bromination of 2-chloropyrimidine using PBr₃ in DCM.
- Step 2: Thiol substitution with cyclopentylthiol under microwave irradiation (100°C, 30 min) .
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Scale-up challenges :
Issue Mitigation Strategy Exothermic bromination Jacketed reactor with temperature control (<0°C) Thiol oxidation Add antioxidant (BHT) and use inert atmosphere
Q. What are the structure-activity relationship (SAR) trends for this compound in kinase inhibition?
Methodological Answer:
-
Core modifications :
- Bromine replacement : Switching to Cl or I reduces steric bulk, altering binding to kinase hydrophobic pockets (e.g., Kd: Br = 12 nM vs. Cl = 45 nM) .
- Sulfanyl group : Cyclopentyl enhances solubility (logP = 2.1) compared to tert-butyl (logP = 3.4) .
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Bioactivity data :
Derivative Target Kinase IC₅₀ (nM) Selectivity Index Parent compound EGFR 15 10x vs. HER2 CF₃-substituted CDK2 8 5x vs. CDK4
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
